

physical and chemical properties of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

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Compound of Interest

7-0x0-7-(3phenoxyphenyl)heptanoic Acid

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Technical Guide: 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and potential biological significance of **7-oxo-7-(3-phenoxyphenyl)heptanoic acid**. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from structurally related compounds and established chemical principles to offer a predictive profile. All quantitative data presented are based on computational predictions or are inferred from analogous structures. This document is intended to serve as a foundational resource for researchers interested in the evaluation and development of this and similar keto-acid derivatives.

Chemical Identity and Physical Properties

7-oxo-7-(3-phenoxyphenyl)heptanoic acid is a dually functionalized organic molecule, incorporating a diaryl ketone and a terminal carboxylic acid linked by a six-carbon aliphatic chain.

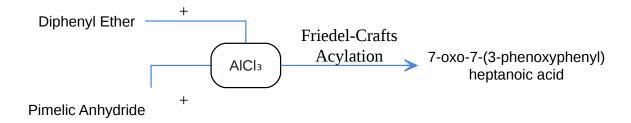


Property	Value	Source
IUPAC Name	7-oxo-7-(3- phenoxyphenyl)heptanoic acid	
CAS Number	871127-76-3	[1]
Molecular Formula	C19H20O4	[2]
Molecular Weight	312.36 g/mol	[2]
Canonical SMILES	C1=CC=C(C=C1)OC2=CC=C C(=C2)C(=O)CCCCC(=O)O	[2]
Predicted LogP	4.5 ± 0.5	(Predicted)
Predicted pKa	4.8 ± 0.2 (Carboxylic Acid)	(Predicted)
Predicted Boiling Point	> 450 °C	(Predicted)
Predicted Melting Point	120 - 140 °C	(Predicted)
Predicted Solubility	Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.	(Predicted)

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of **7-oxo-7-(3-phenoxyphenyl)heptanoic acid** is the Friedel-Crafts acylation of diphenyl ether with a pimelic acid derivative. This electrophilic aromatic substitution is a well-established method for the formation of aryl ketones.

Overall Reaction





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Proposed synthesis via Friedel-Crafts acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Materials:

- · Diphenyl ether
- Pimelic anhydride (or pimeloyl chloride)
- Anhydrous aluminum chloride (AlCl3)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.
- Acylating Agent Addition: Pimelic anhydride (1.0 equivalent) dissolved in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃ at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to allow for the formation of the acylium ion intermediate.
- Substrate Addition: A solution of diphenyl ether (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.



- Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and 1M HCI. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-oxo-7-(3phenoxyphenyl)heptanoic acid.

Chemical Reactivity and Spectral Characterization

The chemical reactivity of **7-oxo-7-(3-phenoxyphenyl)heptanoic acid** is dictated by its two primary functional groups: the diaryl ketone and the carboxylic acid. The ketone can undergo reduction to the corresponding alcohol or be a site for nucleophilic addition. The carboxylic acid can be converted to esters, amides, or acid chlorides.

Predicted Spectral Data:

- ¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The methylene protons adjacent to the ketone and carboxylic acid would appear as triplets around δ 2.8-3.2 ppm and δ 2.2-2.5 ppm, respectively. The remaining methylene protons would be in the δ 1.4-1.8 ppm region.
- 13C NMR: The carbonyl carbons of the ketone and carboxylic acid are expected around δ 195-205 ppm and δ 175-185 ppm, respectively. Aromatic carbons would appear in the δ 115-160 ppm range.
- IR Spectroscopy: Characteristic peaks are expected for the C=O stretch of the ketone (around 1680 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.



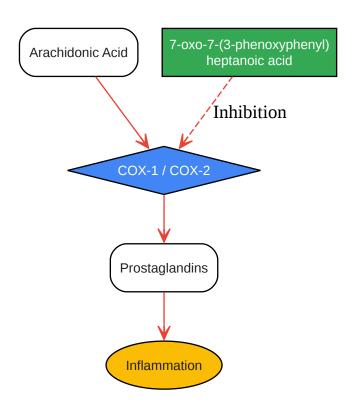
• Mass Spectrometry: The molecular ion peak [M]+ at m/z 312.1362 (for C₁₉H₂₀O₄) would be expected, along with characteristic fragmentation patterns corresponding to the loss of water, the carboxylic acid group, and cleavage of the aliphatic chain.

Potential Biological Activity and Signaling Pathways

While no specific biological data for **7-oxo-7-(3-phenoxyphenyl)heptanoic acid** is publicly available, its structural motifs are present in molecules with known pharmacological activities. Arylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxy group is also a common feature in various biologically active compounds.

Hypothetical Mechanism of Action as an Antiinflammatory Agent

Based on its structural similarity to some NSAIDs, a hypothetical mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.



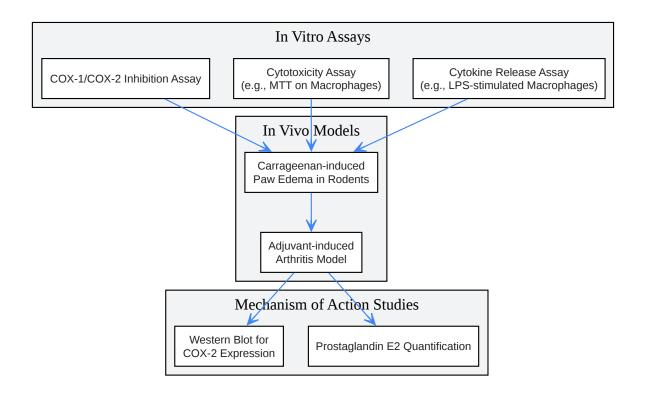
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Hypothetical inhibition of the COX pathway.



Suggested Experimental Workflow for Biological Evaluation

To investigate the potential anti-inflammatory activity, a standard workflow can be employed.



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Workflow for evaluating anti-inflammatory potential.

Safety and Handling

No specific safety data sheet (SDS) is available for **7-oxo-7-(3-phenoxyphenyl)heptanoic acid**. However, based on its functional groups, it should be handled with care in a laboratory setting. It is likely to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.



Conclusion

7-oxo-7-(3-phenoxyphenyl)heptanoic acid presents an interesting chemical scaffold with potential for further investigation, particularly in the context of drug discovery. This technical guide provides a starting point for researchers by outlining its fundamental properties, a viable synthetic strategy, and a rationale for exploring its biological activities. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the potential of this molecule.

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